molecular formula C10H14O3 B15231712 Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate

Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B15231712
M. Wt: 182.22 g/mol
InChI Key: WTGXVDNSXCTUEG-UHFFFAOYSA-N
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Description

Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol This compound is characterized by its unique bicyclo[311]heptane structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate typically involves the reaction of bicyclo[3.1.1]heptane derivatives with formylating agents under controlled conditions. One common method includes the use of formic acid and methanol in the presence of a catalyst to achieve the desired formylation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories using small-scale synthetic routes. Industrial-scale production would likely involve optimization of the synthetic route to enhance yield and purity, as well as the implementation of safety protocols to handle the reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of high-energy density compounds and other specialized materials.

Mechanism of Action

The mechanism of action of Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes to the structure and function of the target molecules, thereby exerting the compound’s effects .

Comparison with Similar Compounds

Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate can be compared to other bicyclic compounds, such as:

These compounds share the bicyclo[31

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate

InChI

InChI=1S/C10H14O3/c1-13-8(12)10-4-2-3-9(5-10,6-10)7-11/h7H,2-6H2,1H3

InChI Key

WTGXVDNSXCTUEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCC(C1)(C2)C=O

Origin of Product

United States

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